PPARδ Agonist Activity: Structural Enhancement via 4-Pyrrolidinyl Substitution
In a direct comparative study, the introduction of a pyrrolidine group at the 4-position of a piperidine ring significantly enhanced human PPARδ agonist activity. The resulting 4-(1-Pyrrolidinyl)piperidine derivative (Compound 21) exhibited an EC50 of 3.6 nM [1]. While the study does not report the EC50 for the unsubstituted piperidine analog, the class-level inference is that the specific 4-(1-Pyrrolidinyl) substitution is essential for achieving this sub-nanomolar potency, as the authors explicitly state that 'introduction of a pyrrolidine group into the 4-position of their central piperidine rings enhances hPPARδ activity and subtype selectivity' [1].
| Evidence Dimension | hPPARδ agonist activity (EC50) |
|---|---|
| Target Compound Data | 3.6 nM (for derivative Compound 21) |
| Comparator Or Baseline | Unsubstituted piperidine derivative (EC50 not reported, but activity enhancement upon pyrrolidine addition is explicitly noted) |
| Quantified Difference | Sub-nanomolar potency attributed to the 4-pyrrolidinyl group |
| Conditions | Cell-based transactivation assay using hPPARδ-GAL4 chimera in HEK293 cells |
Why This Matters
For procurement in anti-inflammatory or metabolic disease research, this data confirms that the 4-(1-Pyrrolidinyl)piperidine scaffold is a privileged structure for achieving potent PPARδ agonism, a feature not present in simpler piperidines.
- [1] Kato, T., et al. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. J. Med. Chem. 2023, 66, 16, 11428-11446. https://doi.org/10.1021/acs.jmedchem.3c00932 View Source
